N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide
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Overview
Description
Preparation Methods
The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide involves several steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with piperidine to form 4-chlorobenzylpiperidine. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a ligand in the study of receptor-ligand interactions, particularly with dopamine receptors.
Biology: The compound is utilized in research to understand the role of dopamine receptors in various biological processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide involves its selective binding to dopamine D4 receptors. This binding inhibits the receptor’s activity, which can modulate neurotransmitter release and neuronal excitability. The compound’s interaction with the D4 receptor is mediated through specific molecular interactions, including hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide is unique due to its high selectivity for the D4 dopamine receptor. Similar compounds include:
N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: Another selective D4 receptor ligand with similar binding properties.
Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride: A compound with similar structural features but different pharmacological properties.
N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide: A compound with a different core structure but similar receptor binding characteristics.
These comparisons highlight the unique binding affinity and selectivity of this compound for the D4 dopamine receptor.
Properties
Molecular Formula |
C21H25ClN2O2 |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H25ClN2O2/c1-26-19-11-7-17(8-12-19)21(25)23-15-20(24-13-3-2-4-14-24)16-5-9-18(22)10-6-16/h5-12,20H,2-4,13-15H2,1H3,(H,23,25) |
InChI Key |
BONPOBXUZCZYHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCCCC3 |
Origin of Product |
United States |
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